2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxy group at the 5-position and an acetonitrile group at the 2-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often employ green chemistry principles, such as metal-free and solvent-free reactions, to enhance efficiency and reduce environmental impact. Multicomponent reactions (MCR) and one-pot processes are also utilized to streamline synthesis and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include substituted pyrazoles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two adjacent nitrogen atoms in a five-membered ring.
Imidazole: Similar to pyrazole but with nitrogen atoms at positions 1 and 3.
Indazole: A fused bicyclic compound with a benzene ring fused to a pyrazole ring
Uniqueness
2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5N3O |
---|---|
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2-(3-oxo-1H-pyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2 |
InChI Key |
QUYBLCGIRONDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN(C1=O)CC#N |
Origin of Product |
United States |
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